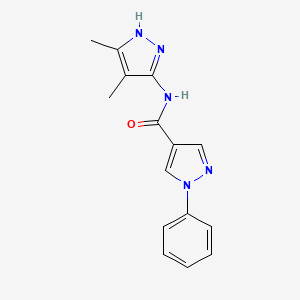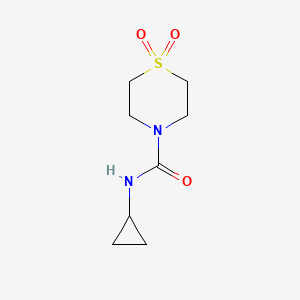
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in the immune response.
Mecanismo De Acción
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide reduces the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines are involved in the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to have multiple biochemical and physiological effects in animal and human studies. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce inflammation, joint damage, and bone erosion in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and increase the quality of life in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. However, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide also has limitations, including its complex synthesis process, high cost, and potential toxicity in high doses.
Direcciones Futuras
For research include the development of new synthetic methods for N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential for combination therapy with other immunomodulatory agents, and the identification of biomarkers for patient selection and monitoring. Additionally, further research is needed to explore the potential long-term side effects of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide and to develop strategies to minimize these effects.
Métodos De Síntesis
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the preparation of 2-aminothiazole, which is then reacted with a series of reagents to form the final product. The synthesis of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c11-8(9-7-1-2-7)10-3-5-14(12,13)6-4-10/h7H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBZTSKQULDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

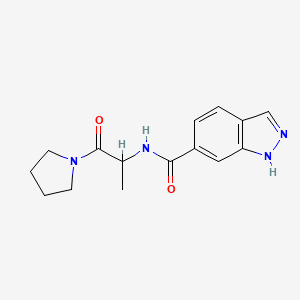
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
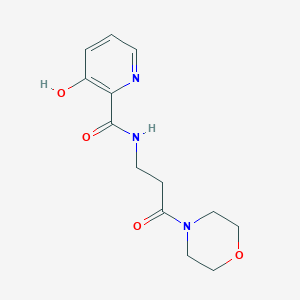
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
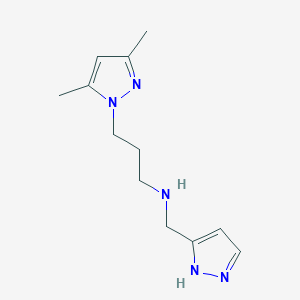
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)
![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)
